molecular formula C17H16FNO2 B6328141 (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 299207-00-4

(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B6328141
CAS RN: 299207-00-4
M. Wt: 285.31 g/mol
InChI Key: AENNHUHISIWUAQ-VAWYXSNFSA-N
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Description

(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one, also known as 4-FPD, is a compound of interest in scientific research due to its potential applications in drug discovery and development. 4-FPD is a synthetic molecule that has been studied for its ability to interact with various biological systems.

Scientific Research Applications

(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one has been studied for its potential applications in drug discovery and development. It has been used as a tool to study the effects of various drugs on the body, as well as to develop new drugs that may be effective in treating certain diseases. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease.

Mechanism of Action

(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic molecule that has been studied for its ability to interact with various biological systems. It has been shown to bind to the dopamine transporter, which is a protein responsible for the transport of dopamine in the brain. The binding of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one to the dopamine transporter is thought to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This increased level of dopamine is thought to be responsible for the therapeutic effects of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one.
Biochemical and Physiological Effects
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one has been studied for its potential effects on the body. It has been shown to have neuroprotective effects, meaning that it may be able to protect neurons from damage. It has also been studied for its potential effects on the cardiovascular system, as it has been shown to have anti-inflammatory and antithrombotic effects. Additionally, (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one has been studied for its potential effects on the central nervous system, as it has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one in laboratory experiments include its low cost, its availability in powder form, and its relatively low toxicity. Additionally, (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one is easy to synthesize and can be used in a variety of biological systems. However, the use of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one in laboratory experiments is limited by its potential for inducing side effects, such as nausea, dizziness, and headaches.

Future Directions

Future research on (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore the potential side effects of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one and to develop strategies to minimize or eliminate them. Finally, further research should be conducted to explore the potential of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one as a tool for drug discovery and development.

Synthesis Methods

(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one is synthesized using a three-step process involving a Friedel-Crafts alkylation reaction, an oxidation reaction, and a nucleophilic substitution reaction. The Friedel-Crafts alkylation reaction involves the reaction of 4-fluorophenol with dimethylacetylene-dicarboxylate in the presence of aluminum chloride. The oxidation reaction involves the reaction of the alkylated product with hydrogen peroxide in the presence of a catalyst. The nucleophilic substitution reaction involves the reaction of the oxidized product with sodium hydroxide in the presence of a solvent.

properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-(4-fluorophenoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-19(2)12-11-17(20)13-3-7-15(8-4-13)21-16-9-5-14(18)6-10-16/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENNHUHISIWUAQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one

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